molecular formula C9H6F5NO B11961412 3-(Pentafluorophenyl)propionamide

3-(Pentafluorophenyl)propionamide

Cat. No.: B11961412
M. Wt: 239.14 g/mol
InChI Key: SQAOPJSPFRAAKB-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)propionamide (PFPA) is a fluorinated organic compound characterized by a propionamide backbone linked to a pentafluorophenyl group. This structure endows PFPA with unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. Notably, PFPA has been employed as a surface passivation agent in perovskite solar cells (PSCs), where it reduces trap states at the perovskite/charge transport layer interface. Devices modified with PFPA demonstrated a power conversion efficiency (PCE) of 21% and retained 93% of their initial PCE after 300 hours of continuous illumination, highlighting its role in enhancing stability and performance .

Properties

Molecular Formula

C9H6F5NO

Molecular Weight

239.14 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propanamide

InChI

InChI=1S/C9H6F5NO/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H2,15,16)

InChI Key

SQAOPJSPFRAAKB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Direct Amidation of 3-(Pentafluorophenyl)propionic Acid

The most straightforward route involves reacting 3-(pentafluorophenyl)propionic acid with ammonia or ammonium salts. A typical procedure involves:

  • Activation of the Carboxylic Acid : The acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to form the acyl chloride intermediate.

  • Ammonolysis : The acyl chloride is reacted with concentrated aqueous ammonia at 0–5°C, yielding the crude amide.

  • Purification : Recrystallization from ethanol/water (3:1) affords the pure product in 65–72% yield.

Reaction Conditions :

  • Molar ratio (acid:SOCl₂:NH₃): 1:1.2:5

  • Key side products: Unreacted acyl chloride (removed via aqueous wash)

Coupling Agent-Mediated Synthesis

For higher yields, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed:

  • Reagent Setup : 3-(Pentafluorophenyl)propionic acid (1 equiv), EDC (1.2 equiv), and N-hydroxybenzotriazole (HOBt, 1.1 equiv) in dry DMF.

  • Ammonia Introduction : Gaseous NH₃ is bubbled into the solution at 25°C for 12 hours.

  • Workup : The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, hexane/EtOAc 4:1).

Advantages :

  • Yields improve to 80–85%

  • Minimizes racemization compared to acyl chloride route

Microwave-Assisted Amidation

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

ParameterValue
Temperature120°C
Time20 minutes
SolventDMF
CatalystHOBt/EDC
Yield88%

This method reduces side-product formation and enhances reproducibility, particularly for scale-up.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may complicate purification. Mixed solvents (e.g., THF/H₂O) balance reactivity and ease of isolation:

Solvent SystemYield (%)Purity (%)
DMF8598
THF/H₂O (3:1)7899
EtOH6595

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) increases acylation efficiency by 12–15% through intermediate stabilization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂), 7.85 (s, 1H, NH₂), 8.10 (s, 1H, NH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -152.1 (m, 2F), -161.3 (m, 3F).

  • IR (cm⁻¹) : 3320 (N–H stretch), 1650 (C=O), 1510 (C–F).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at t = 6.2 minutes, confirming >99% purity.

Applications and Derivatives

This compound serves as a precursor to pyrazole and chromone derivatives with demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. For example:

DerivativeMIC (S. aureus)MIC (P. aeruginosa)
5-Chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol2 μg/mL4 μg/mL

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenyl)propionamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pentafluorophenylacetic acid, while reduction can produce pentafluorophenylethylamine. Substitution reactions can lead to a variety of substituted pentafluorophenyl derivatives .

Scientific Research Applications

3-(Pentafluorophenyl)propionamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pentafluorophenyl)propionamide involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can engage in unique π-interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propionamide Derivatives

3-Hydroxy-3-ethyl-3-(4′-halophenyl)propionamides
  • Structural Features: Derivatives such as (R)-Cl-HEPP (4′-chlorophenyl) and (R)-F-HEPP (4′-fluorophenyl) share a propionamide core but feature mono-halogenated aryl groups and additional hydroxy/ethyl substituents (Scheme 1, ).
  • Functional Differences: Anticonvulsant Activity: In rodent models, (R)-Cl-HEPP and (R)-F-HEPP exhibited enhanced brain availability and potency compared to non-halogenated HEPP. The chloro-substituted derivative showed higher binding free energy (-8.2 kcal/mol) to the GABAA receptor than the fluoro analog (-7.9 kcal/mol), correlating with improved anticonvulsant efficacy . Electronic Effects: The electron-withdrawing nature of halogens (Cl > F) influences receptor interactions. However, PFPA’s pentafluorophenyl group provides stronger electron-withdrawing effects, which may enhance surface adsorption in non-biological applications like PSCs .
3-(4-(Trifluoromethyl)phenyl)propionamide
  • Structural Features : This compound replaces the pentafluorophenyl group with a trifluoromethyl-substituted phenyl ring.

Propionamide Chain-Length Variants

Acetamide and Isobutyramide Derivatives
  • Structural Features : Shorter (acetamide) or branched (isobutyramide) chains compared to PFPA’s linear propionamide.
  • Functional Differences :
    • In GABAA receptor modulation, propionamide derivatives (e.g., compound 14) exhibited higher activity than acetamide (13) or isobutyramide (15) analogs. The linear propionamide chain in PFPA likely optimizes steric and electronic interactions, a property critical for both receptor binding and surface passivation .

Application-Specific Comparisons

Solar Cell Passivation Agents

Compound PCE (%) Stability (300 h) Key Mechanism Reference
PFPA 21.0 93% retention Trap state reduction via F···Pb interactions
Graphene/ZnO (no PFPA) 20.94 <85% retention Carrier mobility enhancement
Cl-GO-based passivators ~20 N/A Pb-I defect passivation

PFPA outperforms non-fluorinated passivators due to strong fluorine-perovskite interactions, which mitigate ion migration and degradation.

Biological Activity

3-(Pentafluorophenyl)propionamide (PFPA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological applications. This article delves into the biological activity of PFPA, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

PFPA is characterized by the presence of a pentafluorophenyl group attached to a propionamide moiety. The chemical formula is C10H8F5N, which contributes to its distinctive physical and chemical properties, such as high lipophilicity and stability.

Research indicates that PFPA exhibits biological activity through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : PFPA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antioxidant Properties : Studies suggest that PFPA may possess antioxidant capabilities, which can mitigate oxidative stress in cells, thereby influencing cell survival and function.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of PFPA:

  • Cell Proliferation Assays : PFPA was tested on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The IC50 values varied depending on the cell line, indicating selective cytotoxicity.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HeLa (Cervical)15.0
    A549 (Lung)10.0
  • Apoptosis Induction : Flow cytometry analysis revealed that PFPA induces apoptosis in cancer cells through the activation of caspase pathways.

In Vivo Studies

In vivo studies using murine models have further elucidated the therapeutic potential of PFPA:

  • Tumor Growth Inhibition : In a xenograft model using human cancer cells, administration of PFPA resulted in a significant reduction in tumor volume compared to control groups.
    Treatment GroupTumor Volume (mm³)
    Control500 ± 50
    PFPA (10 mg/kg)250 ± 30

Case Studies

  • Breast Cancer Model : A study investigated the effects of PFPA on MCF-7 breast cancer cells. Results indicated that PFPA not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics like doxorubicin.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of PFPA in models of oxidative stress-induced neuronal damage. The findings suggested that PFPA reduced cell death and preserved neuronal function.

Q & A

Basic Questions

Q. What are the critical synthetic parameters for optimizing the yield of 3-(Pentafluorophenyl)propionamide derivatives?

  • Methodological Answer : Key synthetic routes involve controlled reaction conditions such as inert atmospheres (e.g., nitrogen) and precise temperature regulation (e.g., 60–80°C) to prevent side reactions. Fluorinated intermediates require anhydrous environments due to their moisture sensitivity. Purification via column chromatography or recrystallization is essential to isolate high-purity products, as seen in derivatives like N-(1,2,3,4-tetrahydro-1-naphthalenyl)propionamide . Reaction stoichiometry must account for the electron-withdrawing effects of the pentafluorophenyl group, which can slow amide bond formation .

Q. How are spectroscopic techniques applied to confirm the structural integrity of this compound derivatives?

  • Methodological Answer :

  • 1H NMR : Identifies hydrogen environments near the fluorinated aryl group (e.g., deshielded protons at δ 7.2–8.0 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) to validate the propionamide core .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) confirms molecular ions (e.g., m/z 439.474 for C19H16F3N3O2S2 derivatives) and fragmentation patterns .

Q. What purification strategies are effective for removing fluorinated byproducts in this compound synthesis?

  • Methodological Answer : Fluorinated impurities (e.g., unreacted pentafluorophenyl precursors) are removed via silica gel chromatography using gradient elution (hexane/ethyl acetate). Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective for polar byproducts. Recrystallization from ethanol or dichloromethane-hexane mixtures improves crystalline purity (>98% by HPLC) .

Advanced Questions

Q. How do substituents on the propionamide core influence binding affinity to biological targets like TRPV1 or the androgen receptor?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -CF3, -SO2NH2) enhance receptor binding by stabilizing charge interactions, as seen in TRPV1 antagonists with IC50 values <100 nM .
  • Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) reduce conformational flexibility, improving selectivity for androgen receptors (e.g., SARM S-4) .
  • Chirality : Enantiomers (e.g., (2R)- vs. (2S)-configurations) exhibit differential activity; resolved via chiral HPLC or asymmetric synthesis .

Q. What advanced analytical approaches are used to detect trace this compound derivatives in biological matrices?

  • Methodological Answer :

  • LC-HRMS : Liquid chromatography coupled with high-resolution tandem MS (e.g., Q-TOF) enables detection at ng/mL levels. Negative-ion ESI is optimal for fluorinated compounds .
  • Isotopic Labeling : Stable isotopes (e.g., ¹³C or ²H) differentiate endogenous compounds from synthetic analogs in metabolomic studies .
  • Immunoaffinity Extraction : Antibody-coated magnetic beads isolate target analytes from serum or urine, reducing matrix interference .

Q. How can synthetic impurities in fluorinated propionamides impact pharmacological activity, and what strategies mitigate these risks?

  • Methodological Answer : Impurities (e.g., 2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl) derivatives) can exhibit off-target effects or toxicity. Mitigation strategies include:

  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR) during synthesis to minimize side reactions .
  • Forced Degradation Studies : Exposing compounds to heat, light, or pH extremes identifies labile functional groups (e.g., hydrolytically unstable amides) .
  • Bioactivity Screening : Impurity profiling via in vitro assays (e.g., receptor binding or cytotoxicity tests) ensures pharmacological specificity .

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